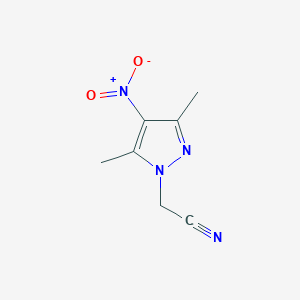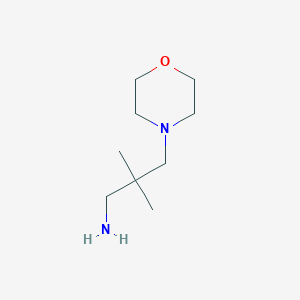![molecular formula C12H19ClN2O B1328254 3-Chloro-2-[2-(diethylamino)ethoxy]aniline CAS No. 946682-23-1](/img/structure/B1328254.png)
3-Chloro-2-[2-(diethylamino)ethoxy]aniline
Descripción general
Descripción
The compound 3-Chloro-2-[2-(diethylamino)ethoxy]aniline is a derivative of aniline, which is a pivotal building block in pharmaceuticals and agrochemicals. Aniline derivatives are known for their diverse applications and are often synthesized through various chemical reactions involving substitutions and cyclizations.
Synthesis Analysis
The synthesis of aniline derivatives can be achieved through different pathways. For instance, the reaction between ethyl 2-chloro-3-(phenylamino)but-2-enoate and aniline can lead to the formation of quinoline derivatives, which are structurally related to aniline compounds . Another method involves the cyclocondensation of anilines with 1,3-diols in the presence of ruthenium catalysts, which can yield substituted quinolines . Additionally, the synthesis of chloro and fluoro-substituted anilines can be performed by high-pressure hydrolysis and reduction reactions, followed by addition reactions with perfluoro-vinyl-perfluoro-methyl ether . These methods demonstrate the versatility in synthesizing aniline derivatives, including those with chloro substituents.
Molecular Structure Analysis
The molecular structure of aniline derivatives is often confirmed using spectroscopic techniques such as NMR spectroscopy. For example, the structures of quinoline derivatives were established by extensive NMR spectroscopy, including 1D-NOE, 2D-HSQC, and HMBC experiments . These techniques are crucial for determining the position of substituents on the aniline ring and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions. The study of the reactions of 2-chloro-3,5-dinitropyridine with substituted anilines in DMSO revealed a two-step mechanism involving initial nucleophilic attack followed by either base-catalysed or uncatalysed conversion to the product . This indicates that aniline derivatives can participate in nucleophilic substitution reactions, which are fundamental in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives, such as 3-Chloro-2-[2-(diethylamino)ethoxy]aniline, are influenced by their substituents. These properties can be characterized by techniques like TLC, melting point determination, and 1H-NMR . The presence of chloro and fluoro groups can affect the reactivity, boiling point, and solubility of the compounds, which are important parameters in their application and handling.
Aplicaciones Científicas De Investigación
Synthesis Processes and Chemical Reactions
Synthesis of Chloro-Substituted Anilines : The synthesis of chloro-substituted anilines, including compounds similar to 3-Chloro-2-[2-(diethylamino)ethoxy]aniline, involves various chemical reactions. For example, 2-Chloro-4-aminophenol is synthesized from 3,4-dichloronitrobenzene through hydrolysis and reduction, which is a foundational process in the synthesis of related compounds (Wen Zi-qiang, 2007).
Nucleophilic Substitution Reactions : Nucleophilic substitution reactions involving compounds like 2-substituted 4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines show the reactivity of chloro-substituted anilines in forming new chemical structures (S. Tsunoda et al., 1976).
Formation of Anilino-Quinoxalines : Reactions involving cyano-hydroxyquinoxalines, similar in structure to 3-Chloro-2-[2-(diethylamino)ethoxy]aniline, lead to the formation of anilino-quinoxalines, illustrating the compound's potential in synthesizing heterocyclic structures (Y. Ahmad et al., 1965).
Applications in Material Science and Pharmacology
Preparation of Precursors for Advanced Materials : The compound's derivatives are used in the preparation of precursors for advanced materials, such as methoxymethylquinolines, which have various applications in material science (J. Calvin et al., 2002).
Synthesis of Novel Antimicrobial Agents : Derivatives of chloro-substituted anilines, similar to 3-Chloro-2-[2-(diethylamino)ethoxy]aniline, are used in the synthesis of novel quinazolinone derivatives with potential antimicrobial activity (O. M. Habib et al., 2013).
Solid-State and Molecular Structure Analysis
- Structural Analysis in Solid State : Studies on the solid-state structure of related compounds, such as dimethylcoumarins, provide insights into the molecular and crystal structure, which is crucial for understanding the properties and potential applications of 3-Chloro-2-[2-(diethylamino)ethoxy]aniline (K. Ostrowska et al., 2015).
Mecanismo De Acción
- Role : By inhibiting oxidosqualene cyclase, U18666A affects the formation of polar sterols, which regulate 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMG-CoA reductase), a critical enzyme in cholesterol synthesis .
- The compound’s amphipathic cationic amine structure allows it to interact with diverse proteins. Additionally, intercalation into membranes may alter membrane order and affect resident protein function .
Target of Action
Mode of Action
Biochemical Pathways
Propiedades
IUPAC Name |
3-chloro-2-[2-(diethylamino)ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-3-15(4-2)8-9-16-12-10(13)6-5-7-11(12)14/h5-7H,3-4,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCFJXBDMYAHLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245506 | |
| Record name | 3-Chloro-2-[2-(diethylamino)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[2-(diethylamino)ethoxy]aniline | |
CAS RN |
946682-23-1 | |
| Record name | 3-Chloro-2-[2-(diethylamino)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946682-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-[2-(diethylamino)ethoxy]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401245506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Tert-butyl)phenoxy]aniline](/img/structure/B1328180.png)


![2-[4-(Tert-butyl)phenoxy]aniline](/img/structure/B1328184.png)
![3-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-4-methoxybenzaldehyde](/img/structure/B1328192.png)
![(2E)-3-(3-{[(3,5-Dimethylisoxazol-4-YL)methoxy]-methyl}-4-methoxyphenyl)acrylic acid](/img/structure/B1328194.png)
![4-{[(3,5-Dimethylisoxazol-4-yl)methoxy]methyl}-5-methylisoxazole-3-carboxylic acid](/img/structure/B1328195.png)
![4-[(3,5-Dimethylisoxazol-4-yl)methyl]-5-ethylisoxazole-3-carboxylic acid](/img/structure/B1328196.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1328197.png)
![3-(3,4-dichlorobenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1328199.png)


![2-[(3-Hydroxypropyl)amino]nicotinonitrile](/img/structure/B1328208.png)